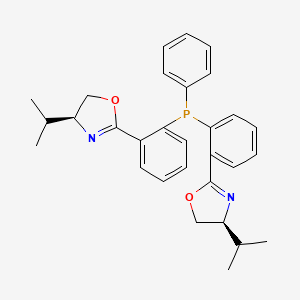
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile is an organic compound that belongs to the class of indoline derivatives It is characterized by the presence of a nitrile group attached to an indoline ring system, which is further substituted with four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile typically involves the reaction of 1,3,3,5-tetramethylindoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indoline, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The indoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the indoline ring system can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
- 1,3,3,5-Tetramethyl-2-methyleneimidazoline
- Indole-3-acetic acid
Uniqueness
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile is unique due to its specific substitution pattern on the indoline ring and the presence of a nitrile group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
(2E)-2-(1,3,3,5-tetramethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C14H16N2/c1-10-5-6-12-11(9-10)14(2,3)13(7-8-15)16(12)4/h5-7,9H,1-4H3/b13-7+ |
InChI 键 |
SDEKSCBERJHVOW-NTUHNPAUSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N(/C(=C/C#N)/C2(C)C)C |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=CC#N)C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
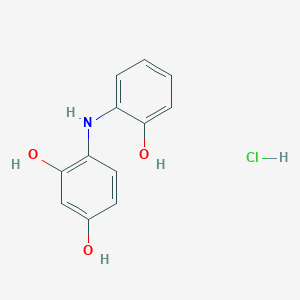
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
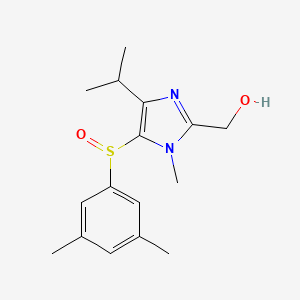
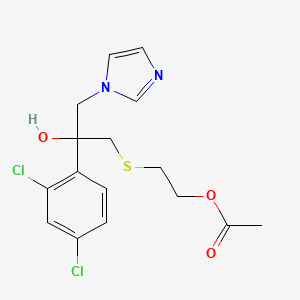

![1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12932238.png)
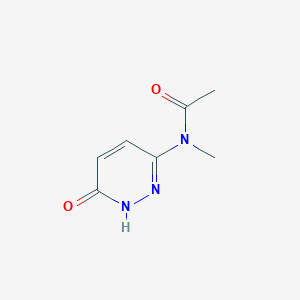
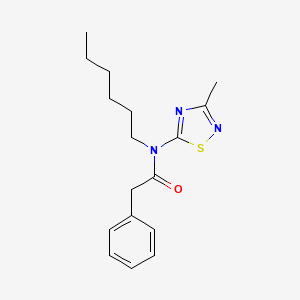
![3-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)propan-1-ol](/img/structure/B12932250.png)
